N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide
Description
N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features two distinct substituents:
- N2-substituent: A 2,4-dimethylphenyl group, providing aromaticity and steric bulk that may influence receptor binding or metabolic stability.
For example, oxalamides are known to interact with taste receptors such as hTAS1R1/hTAS1R3, acting as umami agonists .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-7-13(12(2)10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEZXNWALJFBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves the reaction of 3-(dimethylamino)propylamine with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
Medicinal Chemistry
N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide has shown promise in medicinal chemistry for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets.
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells. In vitro experiments demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death.
- Antimicrobial Effects : Preliminary research has shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.
Pharmacology
The pharmacological profile of this compound suggests potential applications in drug development.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that influence cell proliferation and survival. This interaction could be beneficial in developing therapies for conditions such as cancer and neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 30 µM after 48 hours of exposure. The compound was found to activate caspase pathways, confirming its role in inducing apoptosis.
Case Study 2: Antimicrobial Efficacy
In an investigation of antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition with an MIC of 100 µg/mL for S. aureus and 150 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the dimethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide and related oxalamide derivatives:
Structural and Functional Analysis
- Substituent Effects on Bioactivity: The pyridin-2-yl ethyl group in S336 and its analogs enhances binding to umami taste receptors due to aromatic stacking and hydrogen bonding . The dimethylamino group in the target compound introduces a basic center absent in S336, which could influence solubility, pH-dependent activity, or off-target interactions .
- Metabolic Profiles: S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that methoxy and pyridyl groups resist hydrolysis . The target compound’s dimethylamino group may undergo N-demethylation or oxidation, altering its metabolic fate.
Biological Activity
N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 1809288-95-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects in neuropharmacology and potential therapeutic applications.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For example, analogs have shown effectiveness in various animal models of seizures. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Analgesic Effects
Some studies suggest that this compound may possess analgesic properties. It has been shown to inhibit pain responses in animal models through the modulation of pain signaling pathways. The specific molecular interactions are still under investigation, but initial findings indicate potential efficacy comparable to known analgesics .
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various receptors and enzymes involved in neurotransmission and pain modulation.
Case Studies and Research Findings
Several studies have documented the effects of related compounds and their implications for understanding the biological activity of this compound:
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that compounds in this class can exhibit adverse effects at high doses. Further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
